molecular formula C16H21NO4S2 B2953831 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1351601-28-9

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2953831
CAS No.: 1351601-28-9
M. Wt: 355.47
InChI Key: HCOWXEACLRYNFE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS: 1351601-28-9) is a synthetic sulfonamide derivative with a molecular formula of C 16 H 21 NO 4 S 2 and a molecular weight of 355.5 g/mol [ ]. This compound is characterized by a unique molecular structure that incorporates a 2-methoxy-4,5-dimethylbenzenesulfonamide group linked to a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl chain, making it a molecule of interest in modern medicinal chemistry and drug discovery research. Sulfonamide derivatives are a well-established class of compounds known for a wide spectrum of pharmacological activities. Literature indicates that sulfonamides can exhibit properties such as antibacterial, antitumor, anti-carbonic anhydrase, diuretic, hypoglycemic, antithyroid, and protease inhibitory activities [ ]. They have been investigated as key scaffolds in the development of therapeutics for various conditions, including as anticonvulsants and for the treatment of inflammatory processes [ ]. The specific structural features of this compound—including the thiophene ring and the methoxy-substituted benzene sulfonamide—suggest potential for interaction with diverse biological targets, positioning it as a valuable chemical tool for probing enzyme function and receptor activity in biochemical assays. This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of more complex molecules. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-10-5-6-22-16(10)13(18)9-17-23(19,20)15-8-12(3)11(2)7-14(15)21-4/h5-8,13,17-18H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWXEACLRYNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential biological activity. Its unique structure incorporates a sulfonamide group, which is known for its various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

The chemical structure of this compound can be described as follows:

Property Value
IUPAC Name This compound
Molecular Formula C15H19NO4S
Molecular Weight 341.4 g/mol
CAS Number 1448129-76-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group and the thiophene rings are crucial for binding affinity and specificity. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, leading to antimicrobial effects. Additionally, the presence of the methoxy and dimethyl groups may enhance lipophilicity, potentially improving cell membrane penetration.

Antimicrobial Properties

Studies have demonstrated that sulfonamides exhibit significant antimicrobial activity against a range of pathogens. For instance:

  • Mechanism : Sulfonamides mimic para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.
  • Case Study : A recent study showed that compounds similar to this compound displayed effective antibacterial activity against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy:

  • Mechanism : By modulating cytokine production and inhibiting inflammatory pathways, sulfonamides can reduce inflammation.
  • Research Finding : In vitro studies have shown that similar compounds can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with related sulfonamide derivatives is essential.

Compound Name Biological Activity Unique Features
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamideModerate antibacterial propertiesLacks methylthiophene moiety
N-(4-methoxyphenyl)-sulfonamideStrong antimicrobial effectsContains a phenyl ring
N-(3-methylthiophen-2-yl)acetamideAntibacterial and anti-inflammatorySimilar thiophene structure

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison with Sulfonamide Derivatives

Table 1: Key Structural Features of Selected Sulfonamide Compounds
Compound Name Molecular Formula Key Substituents Heterocycle Type Molecular Weight (g/mol) Potential Applications
Target Compound C₁₆H₂₁NO₄S₂ Methoxy, dimethyl, hydroxyethyl, 3-methylthiophene Thiophene 355.5 Pharmaceuticals (hypothetical)
4-Amino-N-(2,3-dihydro-3-methyl-2-thiazolyl)benzenesulfonamide C₁₀H₁₂N₄O₂S₂ Amino, thiazolidine Thiazole 284.36 Antibacterial agents
Metsulfuron-methyl (herbicide) C₁₄H₁₅N₅O₆S Methoxy, triazine Triazine 381.36 Agriculture (herbicide)
2-Hydroxy-N-phenyl-2-(5-methyl-2-oxoindolin-3-ylidene)acetamide C₁₇H₁₄N₂O₃ Hydroxy, oxoindoline, phenyl Oxoindoline 294.31 Anticancer research
Key Observations:

Heterocyclic Influence :

  • The thiophene in the target compound offers aromatic stability and moderate electron-richness, contrasting with the thiazole in ’s compound, which may enhance hydrogen-bonding capacity due to nitrogen atoms .
  • Triazine -based sulfonamides (e.g., metsulfuron-methyl) prioritize agrochemical applications due to their electron-deficient rings, enabling herbicidal activity via acetolactate synthase inhibition .

Substituent Effects: The methoxy and dimethyl groups on the target’s benzene ring increase steric hindrance and lipophilicity compared to the amino group in ’s analog, which could improve membrane permeability but reduce solubility .

Functional Group Variations :

  • Sulfonamide vs. Acetamide : ’s oxoindoline derivatives (e.g., compound 15) feature acetamide linkages, which are less acidic (pKa ~16–18) than sulfonamides (pKa ~10–12), impacting ionization and bioavailability .

Pharmacological and Physicochemical Implications

  • Solubility : Thiophene-containing sulfonamides (target compound) are likely less water-soluble than triazine-based analogs (e.g., metsulfuron-methyl) due to reduced polarity, though the hydroxyethyl group may mitigate this via H-bonding .
  • Bioactivity : The 3-methylthiophene moiety may confer selectivity for enzymes or receptors that recognize sulfur-containing heterocycles, differentiating it from oxoindoline-based acetamides () .
  • Stability: Methyl and methoxy groups on the benzene ring could enhance metabolic stability compared to amino-substituted analogs, which are prone to oxidation .

Patent and Industrial Context

highlights structurally complex sulfonamides in patents (e.g., trifluoromethyl-oxazolidine derivatives), emphasizing the role of electron-withdrawing groups (e.g., CF₃) in enhancing binding affinity. The target compound’s simpler structure may prioritize synthetic accessibility over extreme potency .

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